molecular formula C16H25NO6 B13443657 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt

Cat. No.: B13443657
M. Wt: 327.37 g/mol
InChI Key: XXYBOBZFQAXJAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves multiple steps. The starting material is typically benzoic acid, which undergoes esterification to form benzoic acid methyl ester. This ester is then subjected to a series of etherification reactions with 3,6,9-trioxaundecanol to introduce the trioxaundecanoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide, ethanol, and methanol are used to dissolve the reactants and facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with proteins, facilitating its binding to active sites. The trioxaundecanoxy group enhances its solubility and stability, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trioxaundecanoxy group enhances its solubility and stability, making it more versatile in various applications compared to its simpler counterparts .

Properties

Molecular Formula

C16H25NO6

Molecular Weight

327.37 g/mol

IUPAC Name

methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoate

InChI

InChI=1S/C16H25NO6/c1-19-16(18)14-3-2-4-15(13-14)23-12-11-22-10-9-21-8-7-20-6-5-17/h2-4,13H,5-12,17H2,1H3

InChI Key

XXYBOBZFQAXJAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCOCCOCCOCCN

Origin of Product

United States

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